molecular formula C9H9NS B1619157 Benzothiazoline, 3-methyl-2-methylene- CAS No. 23574-67-6

Benzothiazoline, 3-methyl-2-methylene-

Cat. No. B1619157
CAS RN: 23574-67-6
M. Wt: 163.24 g/mol
InChI Key: DEAHHKWRGZEJBW-UHFFFAOYSA-N
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Description

“Benzothiazoline, 3-methyl-2-methylene-” is also known as "3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate" . It is used as a chromogenic reagent for the determination of benzodiazepines, cholesterol, and enzyme activity . It is also used in the synthesis of benzothiazolium azo dyes .


Synthesis Analysis

The synthesis of “Benzothiazoline, 3-methyl-2-methylene-” involves the oxidative coupling of this reagent with phernds, aromatic amines, heterocyclic-based compounds containing an active methylene group to form highly colored products .


Molecular Structure Analysis

The empirical formula of “Benzothiazoline, 3-methyl-2-methylene-” is C8H9N3S · HCl · xH2O . The molecular weight is 215.70 (anhydrous basis) .


Chemical Reactions Analysis

“Benzothiazoline, 3-methyl-2-methylene-” is used as an electrophilic coupling reagent for the determination of residual chlorine . It is also a chromogenic reagent used for the determination of benzodiazepines, cholesterol, and enzyme activity .


Physical And Chemical Properties Analysis

“Benzothiazoline, 3-methyl-2-methylene-” is a solid substance . It has a melting point of 276-278 °C (dec.) (lit.) . The SMILES string representation is Cl [H]. [H]O [H].CN1\C (Sc2ccccc12)=N\N .

Safety And Hazards

“Benzothiazoline, 3-methyl-2-methylene-” is classified as Acute Tox. 3 Oral - Eye Irrit. 2 . It is toxic if swallowed and causes serious eye irritation . The safety data sheet advises to wash skin thoroughly after handling, do not eat, drink or smoke when using this product, and wear eye protection/ face protection .

Relevant Papers One relevant paper is titled "3-Methyl-2-benzothiazolinone hydrazone and 3-dimethylamino benzoic acid as substrates for the development of polyphenoloxidase and phenoloxidase activity by zymograms" . The paper describes the use of “Benzothiazoline, 3-methyl-2-methylene-” in a sequential staining process of polyphenoloxidase and phenoloxidase enzymes by the zymography technique .

properties

IUPAC Name

3-methyl-2-methylidene-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-10(2)8-5-3-4-6-9(8)11-7/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAHHKWRGZEJBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C)SC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291178
Record name Benzothiazoline, 3-methyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzothiazoline, 3-methyl-2-methylene-

CAS RN

23574-67-6
Record name Benzothiazoline, 3-methyl-2-methylene-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73711
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzothiazoline, 3-methyl-2-methylene-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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